molecular formula C30H48N7O18P3S B1244715 7-Methyl-3-oxo-6-octenoyl-CoA

7-Methyl-3-oxo-6-octenoyl-CoA

Cat. No. B1244715
M. Wt: 919.7 g/mol
InChI Key: LPMIXVANMSEERY-FUEUKBNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-oxooct-6-enoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 7-methyl-3-oxooct-6-enoic acid. It has a role as a mouse metabolite. It derives from a 7-methyl-3-oxooctanoic acid. It is a conjugate acid of a 7-methyl-3-oxooct-6-enoyl-CoA(4-).
7-Methyl-3-oxooct-6-enoyl-CoA belongs to the class of organic compounds known as 3-oxo-acyl coas. These are organic compounds containing a 3-oxo acylated coenzyme A derivative. Thus, 7-methyl-3-oxooct-6-enoyl-CoA is considered to be a fatty ester lipid molecule. 7-Methyl-3-oxooct-6-enoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 7-Methyl-3-oxooct-6-enoyl-CoA has been primarily detected in urine. Within the cell, 7-methyl-3-oxooct-6-enoyl-CoA is primarily located in the cytoplasm. 7-Methyl-3-oxooct-6-enoyl-CoA can be biosynthesized from 7-methyl-3-oxooctanoic acid.

Scientific Research Applications

Stereochemical Mechanism Studies

Mizugaki et al. (1982) explored the stereochemical mechanism of the reduction of cis-2-octenoyl-coenzyme A (CoA) by cis-2-enoyl-CoA reductase from E. coli. Their research helps in understanding the stereochemical features of reactions involving similar compounds like 7-Methyl-3-oxo-6-octenoyl-CoA (Mizugaki et al., 1982).

Cyclization Reaction Studies

Tsuji et al. (1980) investigated the cyclization of methyl 3-oxo-8-phenoxy-6-octenoate using a palladium-catalyzed process. This research contributes to the broader understanding of reactions and potential applications of similar compounds like 7-Methyl-3-oxo-6-octenoyl-CoA (Tsuji et al., 1980).

Acyl-CoA Dehydrogenase Studies

Lau et al. (1988) conducted studies on the reductive half-reaction in Acyl-CoA dehydrogenase from pig kidney with analogues of octanoyl-CoA. This research helps in understanding the enzyme's interaction with compounds structurally related to 7-Methyl-3-oxo-6-octenoyl-CoA (Lau et al., 1988).

Inhibitor Studies for Dehydrogenase

Cummings and Thorpe (1994) identified 3-methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA as mechanism-based inhibitors of medium chain acyl-CoA dehydrogenase from pig kidney. This study provides insights into how similar compounds, like 7-Methyl-3-oxo-6-octenoyl-CoA, might interact with dehydrogenases (Cummings & Thorpe, 1994).

Biosynthesis of Unusual Amino Acids

Offenzeller et al. (1993, 1996) conducted studies on the biosynthesis of unusual amino acids in cyclosporin A, identifying intermediates like 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid. This research helps in understanding the biosynthesis pathways in which compounds like 7-Methyl-3-oxo-6-octenoyl-CoA could be involved (Offenzeller et al., 1993) (Offenzeller et al., 1996).

Binding Studies with Medium Chain Acyl-CoA Dehydrogenase

Srivastava et al. (1997) explored the binding of octenoyl-CoA to pig kidney medium chain acyl-CoA dehydrogenase. This study helps understand how similar compounds, like 7-Methyl-3-oxo-6-octenoyl-CoA, might bind to enzymes (Srivastava et al., 1997).

properties

Product Name

7-Methyl-3-oxo-6-octenoyl-CoA

Molecular Formula

C30H48N7O18P3S

Molecular Weight

919.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooct-6-enethioate

InChI

InChI=1S/C30H48N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h6,15-16,19,23-25,29,41-42H,5,7-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1

InChI Key

LPMIXVANMSEERY-FUEUKBNZSA-N

Isomeric SMILES

CC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C

Canonical SMILES

CC(=CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-3-oxo-6-octenoyl-CoA
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7-Methyl-3-oxo-6-octenoyl-CoA
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